molecular formula C19H28ClN3O3S B11662937 N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide

N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide

Cat. No.: B11662937
M. Wt: 414.0 g/mol
InChI Key: WJRWTWCQLAONSC-UHFFFAOYSA-N
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Description

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butylcyclohexylidene group, a hydrazinecarbonyl moiety, and a methanesulfonamide group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide typically involves multiple steps. One common route starts with the preparation of the hydrazinecarbonyl intermediate, which is then reacted with the tert-butylcyclohexylidene precursor under controlled conditions. The final step involves the introduction of the methanesulfonamide group through a sulfonation reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.

    Substitution: Halides, amines; reactions often require catalysts or specific solvents to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[N’-(4-Tert-butylphenyl)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide
  • N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-methylphenyl)methanesulfonamide
  • N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)ethanesulfonamide

Uniqueness

What sets N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H28ClN3O3S

Molecular Weight

414.0 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-(4-chloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H28ClN3O3S/c1-19(2,3)14-5-9-16(10-6-14)21-22-18(24)13-23(27(4,25)26)17-11-7-15(20)8-12-17/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H,22,24)

InChI Key

WJRWTWCQLAONSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)CC1

Origin of Product

United States

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